7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology and Drug Discovery Research
Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures are fundamental building blocks in nature and synthetic chemistry, playing a pivotal role in the development of new medicines. mdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 60% of unique small-molecule drugs feature a nitrogen-containing heterocycle. mdpi.comnih.govmsesupplies.com
The prevalence of these scaffolds in biological systems and pharmaceuticals can be attributed to several key factors:
Structural Mimicry: They are abundant in nature, forming the core of essential biomolecules such as nucleic acids (adenine, guanine, cytosine, thymine), vitamins (thiamine, niacin), and alkaloids (morphine, nicotine). mdpi.com This natural prevalence means that synthetic heterocycles can often mimic endogenous molecules and interact effectively with biological targets like enzymes and receptors.
Physicochemical Properties: The inclusion of nitrogen atoms in a ring structure alters its electronic distribution, polarity, and hydrogen bonding capabilities. researchgate.net Nitrogen atoms can act as hydrogen bond acceptors, and in some cases donors, which is crucial for the specific, high-affinity binding to biological macromolecules like proteins and DNA. mdpi.comnih.gov
Metabolic Stability: The aromatic nature of many heterocyclic rings imparts a degree of metabolic stability, a desirable property for drug candidates.
Structural Diversity: The possibility of varying the ring size, the number and position of nitrogen atoms, and the attachment of different functional groups allows for the creation of vast and diverse chemical libraries for screening against various diseases. mdpi.com
This versatility makes nitrogen heterocycles indispensable in the search for new treatments for a wide range of conditions, including cancer, infections, and inflammatory diseases. researchgate.net
| Class of Nitrogen Heterocycle | Significance in Drug Discovery | Examples of Therapeutic Areas |
| Pyrimidines | Core component of nucleobases; derivatives are widely used. | Anticancer, Antiviral, Antibacterial |
| Imidazoles | Present in the amino acid histidine; versatile synthetic scaffold. | Antifungal, Anti-inflammatory, Antiulcer |
| Quinolines | Found in alkaloids like quinine. | Antimalarial, Antibacterial |
| Pyridines | A fundamental six-membered ring found in numerous drugs. | Antitubercular, Antihypertensive |
| Piperazines | Saturated heterocycle often used to improve solubility and pharmacokinetic properties. | Anthelmintic, Antipsychotic, Antihistamine |
Overview of the Imidazo[1,2-a]pyridine (B132010) Nucleus as a Privileged Scaffold in Medicinal Chemistry Research
Within the vast family of nitrogen heterocycles, the Imidazo[1,2-a]pyridine nucleus holds a special status as a "privileged scaffold". nih.govresearchgate.netrsc.org This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, thus serving as a rich source for the development of new drugs. The Imidazo[1,2-a]pyridine is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. researchgate.net
The significance of this scaffold is demonstrated by its presence in several commercially successful drugs, highlighting its therapeutic versatility. nih.govnih.gov Marketed drugs such as Zolpidem and Alpidem (B1665719) are well-known examples that underscore the scaffold's utility in targeting the central nervous system. researchgate.netnih.gov
The broad applicability of the Imidazo[1,2-a]pyridine core stems from its wide range of documented biological activities, which include:
Anticancer researchgate.netresearchgate.net
Antitubercular researchgate.netnih.gov
Antiviral researchgate.netnih.gov
Antifungal and Antibacterial nih.govscirp.org
Anti-inflammatory nih.govscirp.org
Anticonvulsant researchgate.netnih.gov
The structural rigidity of the fused ring system, combined with its unique electronic properties and the ability to be functionalized at various positions, allows medicinal chemists to fine-tune its interaction with specific biological targets, leading to the discovery of potent and selective therapeutic agents. nih.govnih.gov
| Drug Name | Scaffold | Primary Therapeutic Use |
| Zolpidem | Imidazo[1,2-a]pyridine | Hypnotic (insomnia treatment) |
| Alpidem | Imidazo[1,2-a]pyridine | Anxiolytic (anxiety treatment) |
| Zolimidine | Imidazo[1,2-a]pyridine | Gastroprotective (anti-ulcer) |
| Soraprazan | Imidazo[1,2-a]pyridine | Anti-ulcer (proton pump inhibitor) |
| Olprinone | Imidazo[1,2-a]pyridine | Cardiotonic (heart failure treatment) |
Specific Focus on Imidazo[1,2-a]pyridine Carbaldehyde Derivatives, including 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, as Key Research Targets
While the Imidazo[1,2-a]pyridine scaffold itself is of great interest, its derivatives functionalized with a carbaldehyde (an aldehyde group, -CHO) are particularly valuable as key intermediates in synthetic chemistry. scirp.orgresearchgate.net The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other chemical moieties through reactions like oxidation, reduction, condensation, and nucleophilic addition.
Imidazo[1,2-a]pyridine carbaldehydes, such as the 2-carbaldehyde and 3-carbaldehyde isomers, serve as crucial starting materials for building more complex molecules with enhanced or novel biological activities. scirp.org For instance, they can be used in Claisen-Schmidt condensation reactions to form chalcone-like structures, which are themselves investigated for various therapeutic properties. scirp.org
This compound is a specific derivative that combines three important structural features:
The Imidazo[1,2-a]pyridine nucleus , providing the core privileged scaffold.
A carbaldehyde group at the 2-position , which is a primary site for synthetic elaboration. Functionalization at the C2 position is of particular interest for modulating biological activity. tandfonline.com
A methoxy (B1213986) group (-OCH₃) at the 7-position . This electron-donating group can influence the electronic properties of the entire ring system, potentially affecting its reactivity and its ability to bind to biological targets. The position and nature of substituents on the pyridine ring are known to be critical for determining the pharmacological profile of the resulting compounds.
While extensive research on the direct biological activity of this compound is not widely published, its primary importance lies in its role as a sophisticated building block. Researchers utilize this compound to systematically synthesize libraries of novel Imidazo[1,2-a]pyridine derivatives. By reacting the 2-carbaldehyde group, scientists can introduce diverse side chains and functional groups, leading to the development of new chemical entities that can be screened for a multitude of therapeutic applications, from anticancer to anti-infective agents. nih.gov The synthesis of such specific, functionalized intermediates is a critical step in modern drug discovery and chemical biology research. semanticscholar.org
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Role in Research |
| This compound | 1783694-62-1 | C₉H₈N₂O₂ | Imidazo[1,2-a]pyridine core, C2-aldehyde, C7-methoxy group | Synthetic intermediate / Building block |
| 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | N/A | C₈H₅ClN₂O | Imidazo[1,2-a]pyridine core, C3-aldehyde, C2-chloro group | Synthetic intermediate |
Structure
3D Structure
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHSSHLYFZACGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridine 2 Carbaldehyde and Its Analogues
General Approaches to the Synthesis of Imidazo[1,2-a]pyridine (B132010) Core Structures
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. rsc.org These methods can be broadly categorized into classical cyclocondensation reactions, modern multicomponent strategies, and various cyclization pathways.
Cyclocondensation Reactions of 2-Aminopyridines with Electrophilic Reagents
One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine (B139424) derivative and a suitable electrophilic partner, typically a compound containing a two-carbon unit. acs.org This approach often involves the reaction with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. rsc.orgamazonaws.com
The mechanism generally proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. acs.org Industrial routes have frequently relied on these condensations between 2-aminopyridines and α-bromo or α-chloro ketones. rsc.org Efficient catalyst- and solvent-free versions of this reaction have been developed, proceeding smoothly at moderate temperatures (e.g., 60°C) to give products in excellent yields. amazonaws.com
Table 1: Examples of Cyclocondensation Reactions
| 2-Aminopyridine Derivative | Electrophilic Reagent | Conditions | Product Type |
| 2-Aminopyridine | α-Bromoacetophenone | Catalyst- and solvent-free, 60°C | 2-Phenylimidazo[1,2-a]pyridine |
| 2-Amino-5-methylpyridine | α-Chloroacetophenone | Catalyst- and solvent-free, 60°C | 7-Methyl-2-phenylimidazo[1,2-a]pyridine |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | Imidazo[1,2-a]pyridine-2-carboxylate ester |
| 2-Aminopyridine | 1,3-Dichloroacetone | Multistep procedures | 2-(Chloromethyl)imidazo[1,2-a]pyridine |
Multicomponent Reaction Strategies for Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for building complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. rsc.orgbohrium.commdpi.combeilstein-journals.org These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.combeilstein-journals.org
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.combeilstein-journals.orgresearchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide to construct the fused heterocyclic system. mdpi.com Another significant MCR is the A³-coupling (aldehyde-alkyne-amine) reaction, which combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, often under copper catalysis. organic-chemistry.org
Table 2: Comparison of Multicomponent Reaction Strategies
| Reaction Name | Component 1 | Component 2 | Component 3 | Catalyst Example |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate, TFA |
| A³-Coupling | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper(I) iodide |
Oxidative and Reductive Cyclization Pathways in Imidazo[1,2-a]pyridine Formation
Oxidative cyclization represents another major pathway to the imidazo[1,2-a]pyridine scaffold, often utilizing transition-metal catalysts and an oxidant, such as air or oxygen. organic-chemistry.org These methods can form the desired ring system through C-H functionalization and C-N bond formation. For instance, copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones, nitroolefins, or ketoxime acetates have been successfully developed. organic-chemistry.org The combination of flavin and iodine has also been used as a coupled organocatalytic system to achieve aerobic oxidative C-N bond formation for the synthesis of these heterocycles. organic-chemistry.org
These reactions provide an alternative to classical condensation methods and are often compatible with a broad range of functional groups. organic-chemistry.org While oxidative pathways are common, specific reductive cyclization pathways for the formation of the aromatic imidazo[1,2-a]pyridine core are less frequently described in the literature, with the focus being primarily on aromatization through oxidation or elimination.
Table 3: Examples of Oxidative Cyclization Systems
| Reactant 1 | Reactant 2 | Catalytic System | Oxidant |
| 2-Aminopyridine | Acetophenone (B1666503) | CuI | Air |
| 2-Aminopyridine | Nitroolefin | Copper catalyst | Air |
| Pyridine (B92270) | Ketone oxime ester | CuI | Air |
| 2-Aminopyridine | Ketone | Flavin / Iodine | Air |
Specific Synthetic Routes to Imidazo[1,2-a]pyridine Carbaldehyde Derivatives
The synthesis of the target molecule, 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, requires specific strategies for the regioselective introduction of both the carbaldehyde and the methoxy (B1213986) functionalities onto the heterocyclic core.
Generation of the Carbaldehyde Moiety via Selective Functionalization
The introduction of a carbaldehyde group onto the imidazo[1,2-a]pyridine ring can be achieved either by direct formylation of a pre-formed ring or by constructing the ring with a precursor that already contains the aldehyde or a masked equivalent.
Direct formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), are well-established for introducing a formyl group onto electron-rich heterocycles. researchgate.netscirp.orgijpcbs.comorganic-chemistry.orgnih.gov However, for the imidazo[1,2-a]pyridine system, this reaction typically shows high selectivity for the C3 position due to the electronic nature of the ring. scirp.org
To achieve C2-formylation, a cyclization strategy using a tailored electrophile is more effective. A key method involves the condensation of a 2-aminopyridine with 1,1,3-trichloroacetone. acs.org This reaction directly furnishes an imidazo[1,2-a]pyridine-2-carbaldehyde, providing a direct route to the desired substitution pattern. acs.org This approach is a valuable alternative to direct functionalization when C2 selectivity is required.
Integration of Methoxy Group in Imidazo[1,2-a]pyridine Scaffold Construction
The most straightforward and common strategy for incorporating a substituent onto the pyridine portion of the imidazo[1,2-a]pyridine scaffold is to begin the synthesis with an already substituted 2-aminopyridine. To obtain the 7-methoxy substitution pattern, the required starting material is 2-amino-4-methoxypyridine (B134910). chemicalbook.com
This precursor can then be subjected to one of the general synthetic methodologies described previously (Section 2.1). For instance, the cyclocondensation of 2-amino-4-methoxypyridine with an appropriate electrophile, such as 1,1,3-trichloroacetone, would directly yield the target compound, this compound. This approach ensures complete regiocontrol for the placement of the methoxy group. Chemical suppliers list synthetic routes to 7-methoxy-imidazo[1,2-a]pyridine-3-carboxaldehyde starting from 2-amino-4-methoxypyridine, confirming the viability of this precursor-based strategy. chemicalbook.com
Optimization of Reaction Conditions and Green Chemistry Approaches
The synthesis of imidazo[1,2-a]pyridines, including analogues of this compound, has been the subject of extensive research to improve efficiency, yield, and environmental sustainability. ccspublishing.org.cn Optimization of reaction conditions often involves screening various catalysts, solvents, and energy sources. Green chemistry principles have been increasingly applied, focusing on methods like one-pot multi-component reactions (MCRs), microwave-assisted synthesis, and the use of aqueous or solvent-free conditions. ccspublishing.org.cnbio-conferences.org
Several green and efficient synthetic methods avoid traditional, often harsh, conditions. For instance, a groundbreaking method involves reacting α-bromo/chloroketones with 2-aminopyridines without any catalyst or solvent at a moderate temperature of 60°C. bio-conferences.org Another approach utilizes neutral alumina (B75360) as an effective catalyst for synthesizing imidazo[1,2-a]pyridine derivatives at ambient temperature. bio-conferences.org The use of water as a solvent is a significant step in green synthesis. One such method reports a rapid, metal-free, and aqueous route to imidazo[1,2-a]pyridines via NaOH-promoted cycloisomerisations of N-propargylpyridiniums, achieving quantitative yields on a 10g scale within minutes. rsc.org This process shows marked improvements in green metrics like atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI) compared to established routes. rsc.org
Multi-component reactions (MCRs) represent a cornerstone of green synthesis for this scaffold, offering high atom economy and procedural simplicity. ccspublishing.org.cn An innovative MCR involves the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol (B129727) under microwave irradiation, catalyzed by scandium triflate. bio-conferences.org Another notable MCR is a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgacs.org Iodine has also been employed as an inexpensive, readily available, and benign catalyst for one-pot, three-component condensations of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature. nih.gov
The optimization of catalysts and reaction conditions is crucial for maximizing yields and selectivity. In a cascade reaction combining nitroolefins with 2-aminopyridines, FeCl3 was identified as the superior Lewis acid catalyst compared to others like AlCl3, ZnCl2, and Cu(OTf)2. bio-conferences.org For copper-catalyzed syntheses, a combination of Cu(I)-Cu(II) generated in situ can be effective. organic-chemistry.org A study on copper-catalyzed oxidative C-H amination for synthesizing imidazo[1,2-a]-N-heterocycles found that the reaction proceeded efficiently even without a specific ligand or base. researchgate.net
Below is a table summarizing various optimized and green synthetic approaches for the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages |
| Solvent-Free Synthesis | 2-aminopyridines, α-bromo/chloroketones | 60°C, no catalyst or solvent | High efficiency, sustainability, simplified process. bio-conferences.org |
| Aqueous Synthesis | N-propargylpyridiniums | NaOH, water, ambient temperature | Rapid (minutes), quantitative yield, metal-free, high space-time-yield. rsc.org |
| Multi-Component Reaction (MCR) | 2-aminopyridine, aldehyde, terminal alkyne | Copper catalyst | High functional group tolerance, structural diversity. bio-conferences.org |
| MCR (Iodine Catalyzed) | 2-aminopyridine, aryl aldehyde, tert-butyl isocyanide | Iodine, room temperature | Low cost, environmentally benign, good yields. nih.gov |
| Micellar Catalysis | 2-aminopyridines, aldehydes, alkynes | Cu(II)–ascorbate, Sodium Dodecyl Sulfate (SDS) in water | Environmentally sustainable, good overall yields. acs.org |
| Lewis Acid Catalysis | 2-aminopyridines, nitroolefins | FeCl3 | Superior catalytic performance among various Lewis acids. bio-conferences.org |
Post-Synthetic Functionalization and Derivatization of the Carbaldehyde Group in this compound
The carbaldehyde group at the C2 position of the 7-methoxyimidazo[1,2-a]pyridine (B589736) scaffold is a versatile functional handle for further molecular elaboration. It readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by nucleophiles. Such nucleophilic addition reactions are fundamental in organic synthesis. nih.gov For heterocyclic aldehydes like this compound, the electronic properties of the fused ring system influence the reactivity of the aldehyde group. nih.gov
In protic solvents such as water or methanol, the aldehyde can exist in equilibrium with its hydrated form (a gem-diol) or a hemiacetal, respectively. nih.gov The formation of these adducts is often reversible. A plausible mechanism for more complex transformations involves the initial condensation of a nucleophile with the aldehyde to form an imine intermediate, which is then activated by a Lewis acid. This facilitates the subsequent addition of another nucleophile, leading to more complex structures. nih.gov This reactivity allows for the introduction of various substituents and the construction of new molecular frameworks.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules, as carboxylic acids are themselves versatile intermediates for forming amides, esters, and other functional groups. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been synthesized via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net While this represents a direct synthetic route, the oxidation of a pre-existing aldehyde is a standard alternative. The oxidation of pyridinecarboxaldehydes to their corresponding carboxylic acids has been observed, particularly in certain reaction media, highlighting the feasibility of this transformation for related heterocyclic aldehydes. nih.gov The resulting 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid could then be coupled with various amines or alcohols to produce a range of amide and ester derivatives. researchgate.net
Reduction of the carbaldehyde group provides the corresponding primary alcohol, (7-methoxyimidazo[1,2-a]pyridin-2-yl)methanol. This transformation can be achieved using a variety of standard reducing agents. Another relevant reaction is the Cannizzaro reaction, which occurs under strong basic conditions with non-enolizable aldehydes. In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the primary alcohol. nih.gov This provides a potential route to both the alcohol and carboxylic acid derivatives from the starting aldehyde.
Condensation reactions involving the carbaldehyde group are a powerful tool for extending the molecular scaffold. A prominent example is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another aldehyde in the presence of a base or acid to form an α,β-unsaturated carbonyl compound. scirp.org
This methodology has been successfully applied to imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) derivatives, which were condensed with various acetophenones in a basic medium to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (chalcones). scirp.org This approach is directly applicable to the 2-carbaldehyde isomer, allowing for the synthesis of a wide array of chalcone-like structures by varying the ketone reaction partner. These extended π-systems are of significant interest in medicinal and materials chemistry.
Example of Claisen-Schmidt Condensation:
| Aldehyde Substrate | Ketone Substrate | Product Type |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Acetophenone derivatives | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone scirp.org |
While the carbaldehyde at C2 is the primary site for derivatization, other positions on the imidazo[1,2-a]pyridine ring can also be functionalized. The C3 position is particularly susceptible to electrophilic substitution. acs.org A facile, transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines has been developed, using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. rsc.org This reaction provides an efficient route to 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines. rsc.org
Therefore, this compound could be selectively brominated or chlorinated at the C3 position. The resulting 3-halo derivatives are valuable intermediates for further cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of aryl or other groups to build more complex π-systems. rsc.org
Medicinal Chemistry and Pharmacological Research of Imidazo 1,2 a Pyridine Derivatives, Including 7 Methoxyimidazo 1,2 a Pyridine 2 Carbaldehyde
Exploration of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazo[1,2-a]pyridine (B132010) derivatives influences their biological activity. nih.govnih.govnih.gov These investigations systematically modify the scaffold to identify key structural features responsible for therapeutic effects.
The nature and position of substituents on the imidazo[1,2-a]pyridine ring profoundly affect the biological response. nih.gov For instance, the introduction of different groups can modulate potency, selectivity, and pharmacokinetic properties.
Methoxy (B1213986) Group: The presence of a methoxy group, such as in the 7-position of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, can significantly influence the compound's activity. Studies on related scaffolds have shown that a methoxy substituent can enhance potency. For example, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole exhibited high selective COX-2 inhibition. researchgate.net The electron-donating nature of the methoxy group can alter the electronic distribution of the heterocyclic system, potentially improving its interaction with biological targets.
Halogens: Halogen atoms like chlorine and bromine are frequently incorporated into imidazo[1,2-a]pyridine structures. A chlorine atom at the 6-position, combined with a 2-ethyl group, was found to significantly improve potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org In another study, a compound featuring a p-chlorophenyl group at the C-3 position showed the highest inhibitory activity against the HT-29 cancer cell line.
Alkyl Groups: Simple alkyl groups, such as methyl or ethyl, at various positions can also impact activity. The addition of a 2-ethyl group was identified as beneficial for anti-tuberculosis activity. rsc.org The size and lipophilicity of the alkyl substituent can affect the compound's ability to fit into the target's binding pocket and cross biological membranes.
The carbaldehyde group at the C-2 position, as seen in this compound, is a versatile functional group in medicinal chemistry. It often serves as a synthetic handle for creating more complex molecules, such as chalcones, by reacting with acetophenone (B1666503) derivatives. scirp.orgrdd.edu.iq
The aldehyde functional group is a hydrogen bond acceptor and can participate in crucial interactions with amino acid residues within a biological target's active site. This interaction can be critical for the orientation and stabilization of the ligand-target complex, thereby influencing the compound's inhibitory activity. Furthermore, the reactivity of the aldehyde allows for the formation of covalent bonds with specific residues, such as cysteine or lysine, leading to irreversible inhibition of the target enzyme. This functionality is a key starting point for the synthesis of derivatives with diverse biological activities. scirp.orgrdd.edu.iq
Investigation of Diverse Biological Activities within an Academic Framework
The imidazo[1,2-a]pyridine scaffold has been associated with a broad range of biological activities, including anti-inflammatory, antiviral, anti-ulcer, and antimicrobial properties. researchgate.netnih.govmdpi.com However, a significant portion of academic research has focused on its potential as an anticancer agent. nih.govresearchgate.netsysrevpharm.org
Derivatives of imidazo[1,2-a]pyridine have emerged as promising candidates in the field of oncology, demonstrating the ability to inhibit cancer cell growth through various mechanisms. nih.govresearchgate.net
One of the primary mechanisms through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.netsysrevpharm.org
Activin-like Kinase (ALK) Inhibition: A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were identified as potent inhibitors of ALK2, a kinase implicated in devastating childhood diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov
PI3K/Akt/mTOR Pathway Inhibition: Certain novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the proliferation of melanoma and cervical cancer cells by targeting the Akt/mTOR pathway. nih.gov Treatment with these compounds led to reduced levels of phosphorylated protein kinase B (p-Akt) and the mechanistic target of rapamycin (B549165) (p-mTOR). nih.govnih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: The imidazo[1,2-a]pyridine scaffold has been modified to produce potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net
Numerous studies have documented the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a wide array of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
For example, a study investigating three novel imidazo[1,2-a]pyridine compounds (designated 5, 6, and 7) found they inhibited the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with IC₅₀ values ranging from 9.7 to 44.6 µM. nih.gov Another study showed that compounds IP-5 and IP-6 exhibited strong cytotoxic impact against the HCC1937 breast cancer cell line with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov
The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 (range for 3 compounds) | nih.gov |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 (range for 3 compounds) | nih.gov |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 (range for 3 compounds) | nih.gov |
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.gov |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | nih.gov |
| HB9 | A549 | Lung Cancer | 50.56 | chemmethod.com |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | chemmethod.com |
| Compound 12 | HT-29 | Colon Carcinoma | 4.15 | |
| Compound 14 | B16F10 | Melanoma | 21.75 |
These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a fertile ground for the discovery of novel anticancer agents. The specific derivative, this compound, serves as a valuable building block for creating new compounds with potentially enhanced efficacy and selectivity against various cancer types.
Antimicrobial Research
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its broad spectrum of antimicrobial activities. acs.orgnih.govnih.gov Derivatives from this family have been extensively explored for their potential to combat bacterial, fungal, and viral infections. researchgate.net However, specific studies detailing the antimicrobial potency of this compound itself are not prominent in the available literature. Its primary role appears to be that of a building block for creating novel antimicrobial candidates. researchgate.nettsijournals.com
Antibacterial Activity Studies
Data on the specific antibacterial activity of this compound is not available in the reviewed scientific literature, preventing the generation of a data table.
Antifungal Activity Investigations
The development of novel antifungal agents is a critical area of research, and compounds featuring the imidazo[1,2-a]pyridine skeleton have shown promise. researchgate.netbeilstein-journals.org Studies have described the synthesis of derivatives from imidazo[1,2-a]pyridine carbaldehydes that exhibit activity against various fungal pathogens, including resistant strains of Candida albicans. scirp.org The mechanism for some derivatives is believed to involve the inhibition of ergosterol (B1671047) synthesis. researchgate.net Despite the exploration of its derivatives, specific antifungal screening results for this compound have not been detailed in the scientific literature.
Data on the specific antifungal activity of this compound is not available in the reviewed scientific literature, preventing the generation of a data table.
Antiviral Research
The imidazo[1,2-a]pyridine scaffold has been utilized in the synthesis of compounds with significant antiviral properties. nih.govnih.gov Research has yielded derivatives active against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). researchgate.netnih.gov The general strategy often involves the synthesis of thioether or other side-chain derivatives at various positions on the imidazo[1,2-a]pyridine ring to optimize activity. nih.govnih.gov However, the antiviral profile of the parent compound, this compound, has not been specifically reported.
Data on the specific antiviral activity of this compound is not available in the reviewed scientific literature, preventing the generation of a data table.
Antituberculosis Research
Tuberculosis remains a major global health threat, and the discovery of new drugs is imperative. The imidazo[1,2-a]pyridine class has emerged as a particularly promising source of potent antituberculosis agents, with some derivatives showing excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govrsc.orgdocumentsdelivered.com Research has focused heavily on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, which have demonstrated high potency. researchgate.netnih.gov Although this compound could serve as a precursor for such molecules, its intrinsic antituberculosis activity has not been documented.
Data on the specific antituberculosis activity of this compound is not available in the reviewed scientific literature, preventing the generation of a data table.
Neurodegenerative Disease Research (e.g., Anticholinesterase Activity)
Imidazopyridine-based compounds are actively being investigated as potential treatments for neurodegenerative disorders, including Alzheimer's disease. nih.govnih.gov One of the key therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Various imidazo[1,2-a]pyridine derivatives have been designed and synthesized as AChE inhibitors. researchgate.netresearchgate.net These studies highlight the potential of the core structure to interact with biological targets in the central nervous system. Nevertheless, specific research into the anticholinesterase or other neuroprotective activities of this compound is not found in the current body of scientific literature.
Data on the specific anticholinesterase activity of this compound is not available in the reviewed scientific literature, preventing the generation of a data table.
Research into Other Pharmacological Activities
The versatile imidazo[1,2-a]pyridine scaffold has been explored for a wide range of other pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiprotozoal properties. nih.govresearchgate.netnih.gov The adaptability of the bicyclic system allows for structural modifications that can target various enzymes and receptors. nih.gov While the potential of this chemical class is vast, the role of this compound in these explorations is consistently reported as a synthetic intermediate rather than as a pharmacologically active agent itself.
Anti-inflammatory Properties
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable anti-inflammatory effects. nih.goveco-vector.com One such derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir This suppression leads to a reduction in the expression of inflammatory mediators. nih.gov Studies have shown that MIA can lower the levels of inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tbzmed.ac.ir
Research has also explored the combination of imidazo[1,2-a]pyridine derivatives with other anti-inflammatory compounds. For instance, the natural compound curcumin (B1669340) has been found to enhance the anti-inflammatory effects of MIA. nih.govtbzmed.ac.ir Molecular docking studies have indicated that MIA binds to the NF-κB p50 subunit, and this binding is augmented by the presence of curcumin. tbzmed.ac.ir
The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit COX enzymes. researchgate.netresearchgate.net Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in animal models. researchgate.net In vitro assays have confirmed that certain imidazo[1,2-a]pyridine derivatives are selective inhibitors of COX-2, with some compounds exhibiting high potency. researchgate.net For example, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine was identified as a highly potent and selective COX-2 inhibitor. researchgate.net
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | NF-κB and STAT3 signaling pathways | Suppression of pathways, reduction of inflammatory cytokines | nih.govtbzmed.ac.ir |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | COX-2 | Selective inhibition with high potency | researchgate.net |
Antidiabetic Activity
The imidazo[1,2-a]pyridine scaffold is also a promising area of research for the development of new antidiabetic agents. nih.govmdpi.com One of the primary targets for these compounds in the context of diabetes is the enzyme dipeptidyl peptidase-4 (DPP-4). jchemrev.com Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes mellitus. Several series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. jchemrev.com For instance, a compound with a 2,4-dichlorophenyl group at the 2-position of the imidazo[1,2-a]pyridine ring was identified as a potent and selective DPP-4 inhibitor with an IC50 value of 0.13 µM. jchemrev.com Molecular docking studies have suggested that the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring can form additional interactions with the DPP-4 enzyme. jchemrev.com
Another approach involves the development of G protein-coupled receptor 40 (GPR40) agonists. jchemrev.com A series of new compounds with an imidazo[1,2-a]pyridine scaffold were developed as GPR40 agonists, with one compound demonstrating a significant decrease in blood glucose in both normal and diabetic mice. jchemrev.com This particular compound also showed good pharmacokinetic properties. jchemrev.com
Furthermore, some imidazo[1,2-a]pyridine derivatives have been investigated as α-glucosidase inhibitors, which can help to control postprandial hyperglycemia. nih.gov A series of thiazole (B1198619) derivatives incorporating the imidazopyridine moiety were synthesized and showed remarkable activity against the α-glucosidase enzyme. nih.gov The most potent compounds in this series had IC50 values in the low micromolar range. nih.gov
| Compound Series | Target | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines with 2,4-dichlorophenyl group | DPP-4 | Potent and selective inhibition (IC50 = 0.13 µM) | jchemrev.com |
| Imidazo[1,2-a]pyridine scaffold as GPR40 agonists | GPR40 | Significant decrease in blood glucose in mice | jchemrev.com |
| Imidazopyridine-based thiazole derivatives | α-glucosidase | Superior activity with IC50 values in the low micromolar range | nih.gov |
Antiparasitic/Antileishmanial/Anthelmintic Research
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, including those with antileishmanial and anthelmintic properties. nih.govnih.govnih.gov
In the field of antileishmanial research, several imidazo[1,2-a]pyridine-based compounds have shown significant activity against different species of Leishmania. nih.govnih.gov For example, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent analogue against the amastigote stage of Leishmania major with an inhibitory concentration (IC50) of 4 µM. nih.gov Another C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated promising activity against L. major with an IC50 of 0.2 µM. nih.gov Furthermore, a series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and evaluated, with five compounds exhibiting significant antileishmanial activity. rsc.orgsci-hub.se
The anthelmintic potential of this class of compounds has also been investigated. researchgate.netresearchgate.net Research has focused on targeting cholinergic receptors of parasitic nematodes such as Haemonchus contortus. researchgate.net The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure for identifying lead compounds in the discovery of new anthelmintic drugs. researchgate.net
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | 4 µM | nih.gov |
| C2-, C3-, and C7-trisubstituted imidazo-pyridine | Leishmania major | 0.2 µM | nih.gov |
| Imidazo-[1,2-a]-pyridine-3-carboxamide-triazole hybrids | Leishmania major | Significant activity | rsc.orgsci-hub.se |
Mechanisms of Action Elucidation through Biochemical and Cellular Studies
Enzyme Inhibition Modalities
Biochemical studies have revealed that imidazo[1,2-a]pyridine derivatives can inhibit a variety of enzymes through different modalities, contributing to their therapeutic potential. researchgate.net
A significant area of investigation has been their role as anticancer agents through enzyme inhibition. rsc.org For instance, these compounds have been explored as covalent inhibitors of KRAS G12C, a mutated protein implicated in several cancers. rsc.org One such derivative, compound I-11, was identified as a potent anticancer agent in KRAS G12C-mutated cells. rsc.org Other studies have shown that imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in cancer. nih.govresearchgate.netnih.gov Selenylated imidazo[1,2-a]pyridines have been found to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov
In the context of infectious diseases, imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of mycobacterial ATP synthesis, demonstrating their potential as anti-tuberculosis agents. nih.govrsc.org The most active compounds in this series showed potency with an ATPS IC50 of less than 0.02 µM. nih.govrsc.org
Furthermore, as mentioned in the anti-inflammatory section, imidazo[1,2-a]pyridine derivatives have been developed as selective COX-2 inhibitors. researchgate.net Molecular modeling studies have indicated that these compounds can bind to the active site of COX-2 in a manner similar to known inhibitors. researchgate.net
| Compound/Series | Target Enzyme/Pathway | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Compound I-11 | KRAS G12C | Anticancer | Potent covalent inhibitor | rsc.org |
| Imidazo[1,2-a]pyridines | PI3K/Akt/mTOR pathway | Anticancer | Inhibition of cancer cell proliferation | nih.govresearchgate.netnih.gov |
| Imidazo[1,2-a]pyridine ethers | Mycobacterial ATP synthesis | Anti-tuberculosis | Potent inhibition (ATPS IC50 <0.02 µM) | nih.govrsc.org |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | COX-2 | Anti-inflammatory | Selective and potent inhibition | researchgate.net |
Receptor Ligand Binding and Modulation
The pharmacological effects of imidazo[1,2-a]pyridine derivatives are also mediated through their interaction with various receptors. researchgate.net The imidazo[1,2-a]pyridine core is found in several drugs that act as benzodiazepine (B76468) receptor agonists, such as alpidem (B1665719) and zolpidem. nih.govnih.gov
In the context of cancer, these compounds have been investigated as inhibitors of receptor tyrosine kinases. google.com For example, they have been studied as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. nih.gov
As previously noted in the antiparasitic section, imidazo[1,2-a]pyridinyl-arylacrylonitriles have been shown to have anthelmintic activity by targeting the cholinergic receptors of parasites like Haemonchus contortus. researchgate.net A diisopropylphenyl-imidazole derivative was also reported to have nematocidal activity by antagonizing acetylcholine receptors (AChRs). researchgate.net
Furthermore, a novel imidazo[1,2-a]pyridine derivative, MIA, was shown through molecular docking studies to bind to the NF-κB p50 subunit, modulating its activity and leading to anti-inflammatory effects. nih.gov
| Compound/Series | Receptor/Target | Pharmacological Effect | Reference |
|---|---|---|---|
| Alpidem, Zolpidem | Benzodiazepine receptors | Anxiolytic, hypnotic | nih.govnih.gov |
| Imidazo[1,2-a]pyridine derivatives | Insulin-like growth factor 1 receptor (IGF-1R) | Anticancer | nih.gov |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | Cholinergic receptors (in parasites) | Anthelmintic | researchgate.net |
| MIA | NF-κB p50 subunit | Anti-inflammatory | nih.gov |
Computational and Theoretical Investigations in Imidazo 1,2 a Pyridine Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as an imidazo[1,2-a]pyridine (B132010) derivative, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This process also calculates a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), which estimates the strength of the ligand-target interaction. For the imidazo[1,2-a]pyridine class of compounds, docking studies have been instrumental in evaluating their potential against various biological targets, including those for cancer, infectious diseases, and neurological disorders. asianpubs.orgchemmethod.com
For instance, studies on various imidazo[1,2-a]pyridine derivatives have shown significant binding affinities for targets like oxidoreductase, a key enzyme in breast cancer. asianpubs.orgresearchgate.net In one such study, a derivative exhibited a high binding energy of -9.207 kcal/mol, indicating a strong and stable interaction with the enzyme's active site. asianpubs.orgresearchgate.net The analysis of the binding mode reveals specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. These interactions are critical for the ligand's inhibitory activity. While specific docking studies for 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde are not extensively detailed, the methodology allows for its evaluation against known protein targets to predict its potential efficacy.
Illustrative Docking Scores for Imidazo[1,2-a]pyridine Derivatives against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based hybrid | Human LTA4H (3U9W) | -11.237 | Interaction with key amino acids in the active site |
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Imidazo[1,2-a]pyrimidine derivative | hACE2 | -9.1 | Not specified |
| Imidazo[1,2-a]pyrimidine derivative | Spike Protein | -7.3 | Not specified |
The insights gained from molecular docking studies are foundational for the rational design of new derivatives with improved potency and selectivity. researchgate.net By understanding the structure-activity relationship (SAR), chemists can strategically modify the core scaffold of a compound like this compound to enhance its interaction with the target. acs.orgnih.gov
For example, if docking reveals that the methoxy (B1213986) group at the 7-position fits snugly into a hydrophobic pocket of the target protein, researchers might design derivatives with larger or more hydrophobic groups at this position to increase binding affinity. acs.org Conversely, if the carbaldehyde group at the 2-position is exposed to the solvent, it could be modified with different functional groups to improve solubility or introduce new interaction points. This iterative process of design, synthesis, and testing, guided by computational predictions, accelerates the development of more effective therapeutic agents. benthamdirect.comnih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. acs.org These methods are used to calculate various molecular properties that govern the behavior of compounds like this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller gap generally implies higher reactivity.
For imidazo[1,2-a]pyridine derivatives, DFT calculations are used to map the distribution of these orbitals across the molecule. acs.org Typically, the HOMO is located over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, these calculations can predict spectroscopic properties, such as UV-Visible absorption spectra, by simulating electronic transitions, often from the HOMO to the LUMO. researchgate.netgazi.edu.tr Theoretical calculations of NMR chemical shifts are also performed to aid in the structural confirmation of newly synthesized compounds. semanticscholar.org
Example Frontier Orbital Energies for Imidazo-Fused Heterocycles
| Compound Type | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-yl derivative 4a | -6.07 | -1.87 | 4.20 |
| Imidazo[1,2-a]pyridin-3-yl derivative 4d | -5.83 | -1.88 | 3.95 |
| Imidazo[1,2-a]pyridin-3-yl derivative 4o | -6.49 | -2.28 | 4.21 |
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of the imidazo[1,2-a]pyridine scaffold, theoretical studies can map out the entire reaction pathway, identifying intermediates, transition states, and activation energies. researchgate.net
A plausible mechanism for the formation of imidazo[1,2-a]pyridines often involves the initial reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related carbonyl compound, followed by an intramolecular cyclization and dehydration. acs.orgresearchgate.net DFT calculations can model each step of this process, providing a detailed understanding of the reaction kinetics and thermodynamics. This knowledge is invaluable for optimizing reaction conditions to improve yields and develop more efficient synthetic routes. acs.orgorganic-chemistry.org
Predictive Modeling for Structure-Activity and Structure-Property Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov
These models are built using a set of known molecules (a training set) for which the activity has been experimentally determined. researchgate.net Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological properties. Statistical methods are then used to create an equation that relates these descriptors to the observed activity. openpharmaceuticalsciencesjournal.comnih.gov
Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound. openpharmaceuticalsciencesjournal.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline. researchgate.neteurekaselect.com
Common Molecular Descriptors Used in QSAR/QSPR Models
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
Advanced Research Applications and Potential in Chemical Science
Utilization as Chemical Probes in Biological Systems
The imidazo[1,2-a]pyridine (B132010) core is integral to the design of sophisticated chemical probes for monitoring biological systems. While direct studies on 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde are specific, the broader class of its derivatives has demonstrated significant utility in detecting and imaging biologically relevant species.
Researchers have successfully developed fluorescent probes based on the imidazo[1,2-a]pyridine framework for the detection of metal ions and small molecules within living cells. For instance, a fused imidazopyridine-based sensor was engineered for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. rsc.orgnih.gov This probe demonstrated practical application in bioimaging by successfully visualizing these ions within HeLa cells. rsc.orgnih.gov
Similarly, another novel fluorescent probe derived from the imidazo[1,2-a]pyridine scaffold was designed for the detection of hydrazine (B178648) (N₂H₄). researchgate.net This probe was effectively used for imaging hydrazine in HepG2 liver cells, highlighting the potential of this chemical family to create tools for studying cellular processes and toxicology. researchgate.net These examples underscore the value of the imidazo[1,2-a]pyridine structure, the parent scaffold of this compound, in creating chemical probes that can function in complex biological environments.
Exploration in Functional Materials Research
The imidazo[1,2-a]pyridine moiety is recognized not only for its biological activity but also for its significant applications in materials science. nih.govresearchgate.net The structural and electronic properties of this scaffold make it a desirable component in the synthesis of functional materials. nih.gov The aldehyde functional group in this compound serves as a versatile chemical handle, allowing for its incorporation into larger, more complex systems designed for specific functions, such as chemosensors and materials with unique optoelectronic properties.
The imidazo[1,2-a]pyridine ring system is known to exhibit intrinsic fluorescence, a key characteristic for optoelectronic applications. nih.gov The optical properties of these compounds can be precisely tuned through chemical modification. Research into π-expanded imidazo[1,2-a]pyridine analogs has revealed their capacity to strongly absorb UV radiation and exhibit fluorescence in the blue-violet region of the spectrum (415–461 nm). rsc.org
This inherent fluorescence is harnessed in the development of bioimaging probes. Derivatives of the imidazo[1,2-a]pyridine scaffold have been engineered as "turn-on" or "turn-off" fluorescent sensors. For example, a probe developed for Fe³⁺ detection operates on a 'turn-on' mechanism, where fluorescence intensity increases upon binding the ion, while the same probe acts as a 'turn-off' sensor for Hg²⁺. rsc.orgnih.gov A probe designed to detect hydrazine also showed a distinct color change under UV light, enabling its use in cellular imaging. researchgate.net These characteristics are central to their function as bioimaging agents, allowing for the visualization of specific analytes within cellular environments. rsc.orgresearchgate.net
Table 1: Properties of Imidazo[1,2-a]pyridine-Based Bioimaging Probes
| Probe Base | Target Analyte | Fluorescence Response | Cellular Application |
| Fused Imidazopyridine | Fe³⁺ | Turn-on | Imaging in HeLa cells rsc.orgnih.gov |
| Fused Imidazopyridine | Hg²⁺ | Turn-off | Imaging in HeLa cells rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine | Hydrazine (N₂H₄) | Turn-on | Imaging in HepG2 cells researchgate.net |
The aldehyde group of this compound is a key feature for developing highly specific chemosensors. Through straightforward chemical reactions, the aldehyde can be converted into other functional groups to create targeted sensors.
A notable example is the development of a bimodal chemosensor for the fluoride (B91410) anion (F⁻), which was synthesized from an imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivative. nih.gov This sensor exhibits both a colorimetric and a fluorescent response. In the presence of fluoride, it produces a clear visual change from colorless to yellow and a "turn-on" fluorescent signal, shifting from dark to green. nih.gov This dual-response system provides robust and reliable detection. The sensor demonstrated high selectivity and sensitivity for fluoride over other common anions, with a very low limit of detection of 193.5 nM. nih.gov Furthermore, its practical utility was shown by its incorporation into test strips for the solid-state detection of fluoride. nih.gov
In addition to anion sensing, imidazo[1,2-a]pyridine derivatives have proven effective as chemosensors for metal ions. The previously mentioned probe for Fe³⁺ and Hg²⁺ exhibits detection limits in the parts-per-billion (ppb) range, specifically 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺, showcasing the high sensitivity achievable with this scaffold. rsc.orgnih.gov
Table 2: Performance of Imidazo[1,2-a]pyridine-Based Chemosensors
| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | F⁻ | Colorimetric & Fluorescent nih.gov | 193.5 nM nih.gov |
| Fused Imidazopyridine | Fe³⁺ | Fluorescent rsc.orgnih.gov | 4.0 ppb rsc.orgnih.gov |
| Fused Imidazopyridine | Hg²⁺ | Fluorescent rsc.orgnih.gov | 1.0 ppb rsc.orgnih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly and efficient methods. acs.orgacs.org Traditional methods often involve multi-step procedures and the use of hazardous reagents. bio-conferences.org Future research will likely focus on the development of novel, "green" synthetic routes to this compound.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Applying this to the synthesis of the target compound could offer a more efficient and sustainable approach.
Catalyst-Free and Solvent-Free Reactions: Groundbreaking methods that proceed without a catalyst or solvent at moderate temperatures have been developed for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.org Adapting these conditions for the specific synthesis of this compound would significantly enhance the environmental friendliness of the process.
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient way to construct the imidazo[1,2-a]pyridine core in a single step from simple starting materials. acs.orgrsc.org Research into new MCRs that can directly yield the 7-methoxy and 2-carbaldehyde substituted product would be a significant advancement.
C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the introduction of functional groups onto a molecule without pre-functionalization. nih.govresearchgate.net Exploring this strategy for the late-stage introduction of the methoxy (B1213986) or carbaldehyde group onto the imidazo[1,2-a]pyridine scaffold could provide more flexible and atom-economical synthetic routes.
Aqueous Synthesis: The use of water as a solvent is highly desirable for green chemistry. rsc.org Developing synthetic protocols that allow for the formation of this compound in aqueous media would be a major step towards a truly sustainable process. acs.org
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields bio-conferences.org | Faster and more efficient production. |
| Catalyst/Solvent-Free Reactions | Environmentally friendly, simplified purification bio-conferences.org | Greener synthesis with reduced waste. |
| Multicomponent Reactions | High efficiency, single-step synthesis acs.org | Streamlined access to the core structure. |
| C-H Functionalization | Atom economy, flexibility nih.gov | Late-stage modification to introduce desired functional groups. |
| Aqueous Synthesis | Sustainable, safe solvent rsc.org | Environmentally benign production process. |
Identification of Emerging Biological Targets for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov This versatility suggests that this compound and its derivatives could have therapeutic potential against a variety of diseases.
Future research should focus on identifying novel biological targets for this class of compounds. Some promising areas include:
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have shown potent activity as kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Screening this compound against a panel of kinases could uncover new anti-cancer applications.
Neurodegenerative and Psychiatric Disorders: Imidazo[1,2-a]pyridines have been investigated as modulators of targets in the central nervous system (CNS), including those associated with Alzheimer's disease, Parkinson's disease, and depression. nih.govresearchgate.net Exploring the effects of this specific compound on CNS-related enzymes and receptors is a promising avenue.
Infectious Diseases: The imidazo[1,2-a]pyridine core is found in agents with antituberculosis, antiviral, and antiprotozoal activities. nih.govrsc.org Investigating the potential of this compound against emerging and drug-resistant pathogens is a critical area of research.
Gastrointestinal and Cardiovascular Conditions: Some imidazo[1,2-a]pyridines have been developed as gastroprotective agents and for cardiovascular applications. wikipedia.org Screening for activity against targets relevant to these conditions could expand the therapeutic scope of this compound.
Table 2: Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Kinases (e.g., c-Met, CDK9) nih.govrsc.org, β-secretase, γ-secretase nih.gov | Cancer, Alzheimer's Disease |
| Receptors | GABA-A, Serotonin (5-HT), Dopamine (D4) nih.gov | Anxiety, Depression, Schizophrenia |
| Ion Channels | Not extensively explored | Neurological disorders, Cardiovascular disease |
| Other | Proton pumps wikipedia.org, Mtb glutamine synthetase rsc.org | GERD, Tuberculosis |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. uq.edu.au These computational tools can accelerate the design of new compounds and predict their biological activity, saving significant time and resources.
For this compound, AI and ML can be integrated in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data for imidazo[1,2-a]pyridine derivatives, it is possible to develop QSAR models that can predict the biological activity of new, unsynthesized analogs of this compound.
De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. researchgate.net AI and ML models can be employed to predict these properties for derivatives of the target compound, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds based on the this compound scaffold against a biological target of interest, identifying those with the highest predicted binding affinity. mpg.de
Synergistic Approaches Combining Synthetic Chemistry with Advanced Spectroscopic and Structural Characterization Techniques
A deep understanding of the structure and properties of this compound and its interactions with biological targets is essential for its development as a therapeutic agent. This requires a synergistic approach that combines advanced synthetic chemistry with a suite of sophisticated characterization techniques.
Future research in this area should involve:
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide detailed information about the structure and conformation of the molecule in solution.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound, and ideally of its complex with a biological target, would provide invaluable information about its three-dimensional structure and binding mode.
Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compound and its derivatives. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure, spectroscopic properties, and reactivity of the molecule, complementing experimental data. researchgate.netnih.gov The integration of experimental spectroscopic data with computational models can lead to a more complete understanding of the compound's properties. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new, effective, and safe therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes). For 7-methoxy derivatives, introducing the methoxy group may require pre-functionalization of the pyridine ring or post-synthetic modification. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) critically impact yield. Phase-transfer catalysis has been effective in similar systems to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to confirm regiochemistry and substituent positions .
- IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) .
- X-ray crystallography for unambiguous structural determination, particularly to resolve ambiguities in substituent orientation .
- HRMS to verify molecular weight and fragmentation patterns .
Q. What pharmacological significance does this compound hold in current research?
Imidazo[1,2-a]pyridine derivatives are pharmacologically versatile, with reported anxiolytic, antimicrobial, and anticancer activities. The methoxy and aldehyde groups may enhance binding to biological targets (e.g., kinases or G-protein-coupled receptors) by modulating electronic properties and hydrogen-bonding interactions. Structural analogs like Zolpidem highlight the scaffold’s potential in CNS drug development .
Advanced Research Questions
Q. How can contradictions in spectral data during the synthesis of novel derivatives be resolved?
Discrepancies in NMR or IR data often arise from impurities, tautomerism, or regioisomeric byproducts. Strategies include:
- Purification : Column chromatography or recrystallization to isolate pure fractions.
- Advanced NMR : 2D experiments (HSQC, HMBC) to assign ambiguous peaks .
- X-ray diffraction : Definitive structural elucidation for crystalline derivatives .
- Computational modeling : DFT calculations to predict spectroscopic profiles and compare with experimental data .
Q. What strategies optimize the bioactivity of this compound through structural modifications?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) at the pyridine C-6 position to enhance electrophilicity and target binding .
- Bioisosteric replacement : Replacing the aldehyde with a carboxamide or carboxylic acid to improve solubility and metabolic stability .
- SAR studies : Systematic variation of the methoxy group’s position (e.g., 6- vs. 7-methoxy) to evaluate effects on potency and selectivity .
Q. How should researchers design experiments to assess pharmacokinetic properties in vitro?
- Solubility and stability : Use HPLC-UV to measure solubility in PBS and stability in simulated gastric fluid (pH 2.0) and plasma .
- CYP450 metabolism : Incubate with liver microsomes and quantify metabolites via LC-MS .
- Membrane permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .
Q. What methods mitigate byproduct formation during synthesis?
- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., over-oxidation of the aldehyde group) .
- Catalyst optimization : Using Pd/C or Ru-based catalysts for selective reductions/oxidations .
- In situ monitoring : Employing TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GABAₐ or kinase domains) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data to guide design .
Q. What comparative analyses distinguish this compound from structural analogs?
- Crystallographic comparison : Overlay X-ray structures with analogs (e.g., 2-phenyl derivatives) to identify steric/electronic differences .
- Biological profiling : Screen against a panel of enzymes/cell lines to highlight unique activity profiles .
- Thermodynamic studies : Measure binding affinities (e.g., SPR or ITC) to quantify target selectivity .
Q. How do storage conditions impact the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
